![molecular formula C22H27N3O5S B2874977 N1-(3-phenylpropyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-95-5](/img/structure/B2874977.png)
N1-(3-phenylpropyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-phenylpropyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as PTIO, is a widely used nitric oxide (NO) scavenger in scientific research. It is a potent and selective NO trapping agent that has been used to investigate the role of NO in various physiological and pathological processes.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research in the synthesis and characterization of chemical derivatives often aims at discovering compounds with potential therapeutic applications. For instance, the synthesis of novel derivatives with specific structural features has been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. Such studies contribute to the identification of compounds with significant biological activities, highlighting the potential of N1-(3-phenylpropyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide derivatives in drug development (Küçükgüzel et al., 2013).
Novel Synthetic Methodologies
Innovative synthetic approaches for oxalamide and related compounds can lead to the discovery of new therapeutic agents. For example, novel one-pot synthetic strategies for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors have been developed, offering a simplified and efficient method for producing compounds with potential biological activities (Mamedov et al., 2016).
Potential Anticancer and Antimicrobial Applications
Compounds structurally related to N1-(3-phenylpropyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide have been evaluated for their potential anticancer and antimicrobial effects. Research has indicated that certain derivatives exhibit promising activities against cancer cell lines and microbial species, suggesting the possibility of developing new therapeutic agents based on these chemical frameworks (Asegbeloyin et al., 2014).
Modulation of Biological Pathways
Understanding the interaction of chemical compounds with biological targets is crucial for drug discovery. Studies on compounds with similar structural elements to N1-(3-phenylpropyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide have explored their role in modulating biological pathways, such as inhibiting specific enzymes or receptors, which could lead to the development of targeted therapies for various diseases (Piccoli et al., 2012).
Propriétés
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-9-11-19(12-10-17)31(28,29)25-14-15-30-20(25)16-24-22(27)21(26)23-13-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12,20H,5,8,13-16H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJGYQWDIOELAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-phenylpropyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.